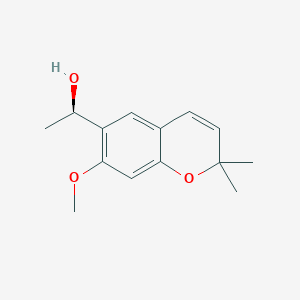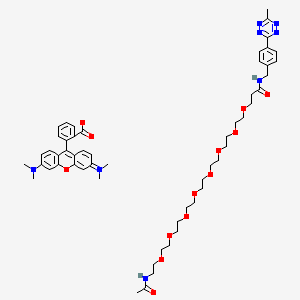
TAMRA-PEG8-Me-Tet
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAMRA-PEG8-Me-Tet is a fluorescent dye derivative of tetramethylrhodamine (TAMRA) that contains eight polyethylene glycol (PEG) units and a tetrazine group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . The incorporation of PEG units enhances its water solubility and biocompatibility, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG8-Me-Tet typically involves the conjugation of TAMRA with a PEG linker and a tetrazine group. The process begins with the activation of TAMRA, followed by the attachment of the PEG linker through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
TAMRA-PEG8-Me-Tet primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with TCO-containing molecules . This reaction is highly specific and efficient, making it suitable for bioconjugation and labeling applications.
Common Reagents and Conditions
The iEDDA reaction involving this compound typically requires mild conditions and can be carried out in aqueous or organic solvents. Common reagents include TCO-containing molecules, which react with the tetrazine group in this compound to form stable adducts .
Major Products
The major products formed from the iEDDA reaction are stable conjugates of this compound with TCO-containing molecules. These conjugates retain the fluorescent properties of TAMRA, making them useful for imaging and detection applications .
Wissenschaftliche Forschungsanwendungen
TAMRA-PEG8-Me-Tet has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of TAMRA-PEG8-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction is highly specific and efficient, allowing for the selective labeling of target molecules. The tetrazine group in this compound reacts with the TCO group to form a stable adduct, which retains the fluorescent properties of TAMRA. This enables the detection and imaging of the labeled molecules in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TAMRA-PEG4-Tet: Similar to this compound but contains only four PEG units, resulting in lower water solubility and biocompatibility.
TAMRA-PEG8-Azide: Contains an azide group instead of a tetrazine group, used for different types of bioconjugation reactions.
Uniqueness
This compound stands out due to its combination of eight PEG units and a tetrazine group, which enhances its water solubility, biocompatibility, and reactivity in iEDDA reactions. This makes it a versatile tool for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C55H72N8O13 |
|---|---|
Molekulargewicht |
1053.2 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C31H50N6O10.C24H22N2O3/c1-26-34-36-31(37-35-26)29-5-3-28(4-6-29)25-33-30(39)7-9-40-11-13-42-15-17-44-19-21-46-23-24-47-22-20-45-18-16-43-14-12-41-10-8-32-27(2)38;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h3-6H,7-25H2,1-2H3,(H,32,38)(H,33,39);5-14H,1-4H3 |
InChI-Schlüssel |
CGGAZZPTOZWKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


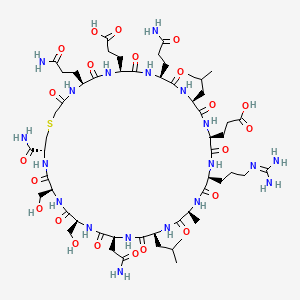
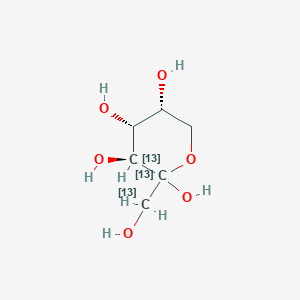
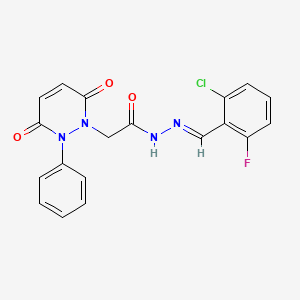
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
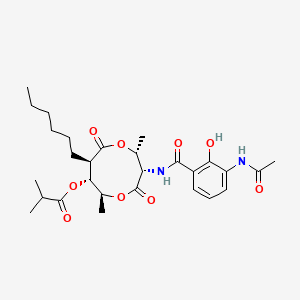
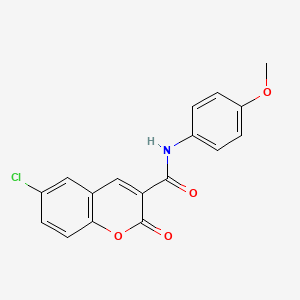
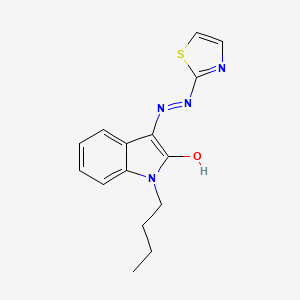
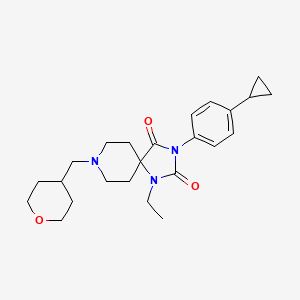
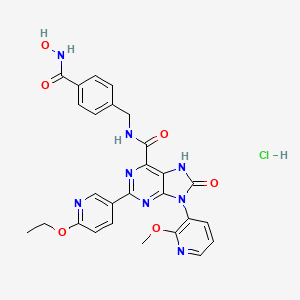
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)

